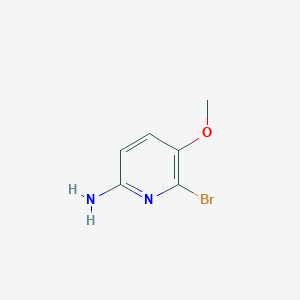![molecular formula C8H9ClOS B1354781 Benzene, 1-[(chloromethyl)thio]-4-methoxy- CAS No. 7205-89-2](/img/structure/B1354781.png)
Benzene, 1-[(chloromethyl)thio]-4-methoxy-
Overview
Description
Benzene, 1-[(chloromethyl)thio]-4-methoxy-: is an organic compound with the molecular formula C8H9ClOS It is a derivative of benzene, where a chloromethylthio group and a methoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chloromethylation: The synthesis of Benzene, 1-[(chloromethyl)thio]-4-methoxy- typically involves the chloromethylation of 4-methoxybenzene (anisole). This reaction can be carried out using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride (ZnCl2) under controlled conditions.
Thioether Formation: The chloromethylated product is then reacted with thiol compounds to form the thioether linkage. This step often requires a base such as sodium hydroxide (NaOH) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-[(chloromethyl)thio]-4-methoxy- can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium thiolate (NaSR) and potassium hydroxide (KOH).
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can also undergo reduction reactions, where the chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium thiolate (NaSR), potassium hydroxide (KOH)
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products:
Substitution: Thiomethyl derivatives
Oxidation: Sulfoxides, sulfones
Reduction: Methyl derivatives
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-[(chloromethyl)thio]-4-methoxy- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the interactions of thioether-containing molecules with biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of drugs that target specific biochemical pathways, particularly those involving sulfur-containing compounds.
Industry:
Material Science: The compound is used in the production of specialty polymers and materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Benzene, 1-[(chloromethyl)thio]-4-methoxy- involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with various nucleophilic sites in biological molecules, potentially altering their function. The thioether group can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
- Benzene, 1-chloro-4-[(chloromethyl)thio]-
- Benzene, 1-[(chloromethyl)thio]-4-chloro-
- Benzene, 1-[(chloromethyl)thio]-4-methyl-
Uniqueness: Benzene, 1-[(chloromethyl)thio]-4-methoxy- is unique due to the presence of both a methoxy group and a chloromethylthio group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The methoxy group can influence the electron density of the benzene ring, affecting the compound’s reactivity in substitution and redox reactions.
Properties
IUPAC Name |
1-(chloromethylsulfanyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOWMGXEZOADNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443374 | |
| Record name | Benzene, 1-[(chloromethyl)thio]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-89-2 | |
| Record name | Benzene, 1-[(chloromethyl)thio]-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(chloromethyl)sulfanyl]-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(Cyanomethyl)sulfanyl]acetyl chloride](/img/structure/B1354715.png)








